Fmoc-N-Me-Ser(tBu)-OH
Description
Contextualization of N-Methylated Amino Acids in Contemporary Peptide Science
N-methylated amino acids, once a niche area of study, have now taken a central role in modern peptide science. researchgate.netnih.gov These modified amino acids are found in various natural products, including potent antibiotics and immunosuppressants like cyclosporine. enamine.netacs.org The "magic methyl effect" refers to the significantly enhanced biological activities of a pharmaceutical compound through the modification of its pharmacokinetic properties and metabolism upon introduction of a methyl group. researchgate.net The growing interest in N-methylated peptides stems from their potential to overcome the inherent limitations of natural peptides as therapeutic agents, such as poor stability and low bioavailability. nih.gov Consequently, the synthesis and incorporation of N-methylated amino acids have become a important area of research in medicinal chemistry. nih.govwiley.com
Fundamental Principles and Significance of N-Methylation in Peptide Design
N-methylation is the substitution of a methyl group for the hydrogen atom on the backbone amide nitrogen of an amino acid. nih.gov This seemingly simple modification has several significant consequences for the resulting peptide:
Enhanced Proteolytic Stability: The presence of the N-methyl group sterically hinders the approach of proteases, enzymes that degrade peptides. This leads to a significantly longer half-life in biological systems. enamine.netresearchgate.net
Increased Lipophilicity: The methyl group increases the peptide's fat-solubility, which can improve its ability to cross cell membranes and be absorbed by the body. researchgate.netresearchgate.net
Conformational Constraint: The N-methyl group restricts the rotational freedom of the peptide backbone. This can lock the peptide into a specific three-dimensional shape that is optimal for binding to its biological target, thereby increasing its potency and selectivity. researchgate.netnih.gov
Improved Bioavailability: The combination of enhanced stability and lipophilicity often leads to improved oral bioavailability, a highly desirable property for drug candidates. acs.orgwiley.com
The strategic placement of N-methylated amino acids within a peptide sequence allows for the fine-tuning of its pharmacological properties. wiley.com
Role of Fmoc-N-Me-Ser(tBu)-OH as a Specialized Building Block in Peptide Synthesis
To incorporate N-methylated amino acids into a peptide chain using solid-phase peptide synthesis (SPPS), they must be appropriately protected. This compound is a derivative of the amino acid serine that is specifically designed for this purpose. chemimpex.com
The key features of this compound are:
The Fmoc (fluorenylmethyloxycarbonyl) group: This group protects the N-terminal amine, preventing it from reacting out of turn during the synthesis. It is stable under the conditions used for peptide bond formation but can be easily removed when needed. chemimpex.com
The N-methyl group: This is the crucial modification that imparts the desirable properties to the final peptide.
The tBu (tert-butyl) group: This group protects the hydroxyl side chain of the serine residue, preventing unwanted side reactions. chemimpex.com
The use of this compound allows for the precise and controlled incorporation of N-methylated serine into a growing peptide chain, making it an indispensable tool for the synthesis of complex and therapeutically promising peptides. chemimpex.com
Table 1: Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 197632-77-2 |
| Molecular Formula | C23H27NO5 chemimpex.com |
| Molecular Weight | 397.46 g/mol |
| Appearance | White to off-white solid chemimpex.com |
| Purity | ≥95.0% (HPLC) |
| Storage Temperature | 2-8°C |
| Application | Fmoc solid-phase peptide synthesis |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-[(2-methylpropan-2-yl)oxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO5/c1-23(2,3)29-14-20(21(25)26)24(4)22(27)28-13-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,19-20H,13-14H2,1-4H3,(H,25,26)/t20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQSAXALAXPNFMG-FQEVSTJZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCC(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC[C@@H](C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20426642 | |
| Record name | O-tert-Butyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-N-methyl-L-serine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20426642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
197632-77-2 | |
| Record name | O-tert-Butyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-N-methyl-L-serine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20426642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-alpha-methyl-O-t-butyl-L-serine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Fmoc N Me Ser Tbu Oh and Its Integration into Peptide Sequences
Strategies for the Preparation of Fmoc-N-Me-Ser(tBu)-OH
The preparation of this compound involves strategic N-methylation of a serine derivative, coupled with appropriate protecting group strategies to ensure stereochemical integrity and compatibility with peptide synthesis protocols.
Direct N-Methylation Approaches on Serine Derivatives
Direct N-methylation of serine derivatives can be performed both on-resin and in solution-phase, each with distinct advantages and challenges.
Solution-Phase N-Methylation: Solution-phase synthesis provides greater flexibility in purification and characterization of the intermediate N-methylated amino acid. One established route involves the formation of an oxazolidinone from an N-protected serine, followed by reductive cleavage to yield the N-methylated product. researchgate.netresearchgate.net For instance, Fmoc-protected serine can be condensed with an aldehyde to form an oxazolidinone, which is then reduced with triethylsilane and trifluoroacetic acid. researchgate.net Another approach is the direct methylation of N-protected serine derivatives using methylating agents like methyl iodide with a base, although this can present challenges with side reactions. A method involving the synthesis of N-nosyl protected peptides and their subsequent N-methylation with diazomethane (B1218177) has also been developed for solution-phase synthesis. acs.org
Table 1: Comparison of On-Resin vs. Solution-Phase N-Methylation
| Feature | On-Resin N-Methylation | Solution-Phase N-Methylation |
|---|---|---|
| Workflow | Integrated into SPPS, streamlined | Requires separate synthesis and purification of the N-methylated amino acid |
| Reagents | Often uses transient protecting groups (e.g., o-NBS, Dbs-Cl) and methylating agents | Utilizes methods like oxazolidinone formation/reduction or direct alkylation |
| Purification | Purification occurs after peptide cleavage | Intermediate purification is possible, ensuring high purity of the building block |
| Scalability | Can be suitable for library synthesis | Generally more amenable to large-scale synthesis of the amino acid derivative |
| Challenges | Potential for side reactions on the resin, compatibility with sensitive residues | May require more extensive purification steps |
Stereoselective Synthesis and Enantiomeric Purity Considerations for N-Methylated Serine Derivatives
Maintaining the stereochemical integrity of the α-carbon is paramount during the synthesis of N-methylated amino acids.
Stereoselective synthesis methods are employed to control the stereochemistry. One approach involves the use of chiral auxiliaries. For example, a chiral cyclic L-serine derivative can undergo stereoselective enolate methylation under cryogenic conditions. acs.org Another strategy utilizes diastereomeric salt resolution of a serine ester, such as the (1S)-(+)-camphorsulfonate salt, to achieve high enantiomeric excess (>99% ee). acs.org The use of Ni(II)-complexes has also been reported for the asymmetric synthesis of α-substituted serine analogs with high enantiomeric purity (ee > 98%). rsc.org
The enantiomeric purity of the final product is a critical quality parameter. Racemization can occur under certain reaction conditions, particularly during deprotection steps. For instance, acidic deprotection of certain protecting groups can induce racemization. Therefore, reaction conditions, such as pH and temperature, must be carefully optimized. The enantiomeric purity is typically verified using chiral high-performance liquid chromatography (HPLC) after derivatization with reagents like ortho-phthaldialdehyde (OPA) and a chiral thiol. akjournals.com
Advanced Protecting Group Strategies for this compound Synthesis
The synthesis of this compound requires a sophisticated protecting group strategy to ensure orthogonality and compatibility with subsequent peptide synthesis steps.
The core of the strategy is the use of the base-labile fluorenylmethoxycarbonyl (Fmoc) group for the α-amino protection and the acid-labile tert-butyl (tBu) group for the side-chain hydroxyl group of serine. iris-biotech.de This orthogonal protection scheme is fundamental to modern Fmoc/tBu solid-phase peptide synthesis. peptide.com
For the N-methylation step itself, transient protecting groups are often employed, especially in on-resin approaches. The 2-nitrobenzenesulfonyl (o-NBS) group is a widely used example. mdpi.comacs.org After N-methylation, the o-NBS group is removed by thiolysis, leaving the desired N-methylated amine. google.com Another advanced protecting group is 5-chlorodibenzosuberane (Dbs), which can be removed under mild acidic conditions that are compatible with the acid-sensitive protecting groups commonly used in Fmoc/tBu SPPS. google.comgoogle.com The use of a 2-chlorotrityl chloride (2-CTC) resin as a temporary protecting group for the carboxylic acid during solution-phase synthesis has also been reported, allowing for N-methylation followed by cleavage from the resin. mdpi.com
Table 2: Key Protecting Groups in this compound Synthesis
| Group | Purpose | Removal Condition | Orthogonality |
|---|---|---|---|
| Fmoc | α-Amino protection | Base (e.g., 20% piperidine (B6355638) in DMF) | Orthogonal to acid-labile groups (tBu, Trt) |
| tBu | Side-chain hydroxyl protection | Acid (e.g., TFA) | Orthogonal to base-labile Fmoc group |
| o-NBS | Transient α-amino protection for N-methylation | Thiolysis (e.g., thiophenol) | Orthogonal to Fmoc and tBu groups |
| Dbs | Transient α-amino protection for N-methylation | Mild acid (e.g., dilute TFA) | Compatible with Fmoc/tBu strategy |
| 2-CTC Resin | Temporary carboxylic acid protection | Mild acid (e.g., dilute TFA) | Allows for subsequent Fmoc protection |
Solid-Phase Peptide Synthesis (SPPS) with this compound
The incorporation of this compound into a growing peptide chain via SPPS presents unique challenges due to the increased steric hindrance of the N-methylated amino acid.
Optimization of Fmoc/tBu Protection Scheme Compatibility
The Fmoc/tBu protection scheme is the standard for SPPS and is generally compatible with the incorporation of N-methylated amino acids. nih.govnih.gov The Fmoc group is removed with a base, typically 20% piperidine in DMF, while the tBu side-chain protecting group and the final peptide are cleaved from the resin with a strong acid, such as trifluoroacetic acid (TFA). iris-biotech.de This orthogonality is crucial for the stepwise elongation of the peptide chain. peptide.com
However, the presence of the N-methyl group can sometimes lead to side reactions. For instance, diketopiperazine formation can be a concern, especially when incorporating the second amino acid onto the resin. Careful selection of coupling conditions and the use of appropriate resins can mitigate this issue. The compatibility of the Fmoc/tBu strategy has been demonstrated to be effective for the synthesis of peptides containing N-methylated amino acids, including those with sensitive side chains like Arg(Pbf). google.comgoogle.com
Selection and Efficacy of Coupling Reagents for N-Methylated Serine Incorporation
The successful incorporation of the sterically hindered this compound requires highly efficient coupling reagents. The secondary amine of the N-methylated residue is less nucleophilic and more sterically hindered than a primary amine, making the acylation step more challenging. researchgate.net
Standard carbodiimide (B86325) reagents like DIC, even with additives like HOBt, can be insufficient for achieving high coupling yields. peptide.combachem.com More potent coupling reagents are generally required. Uronium/aminium salt-based reagents are particularly effective. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), in conjunction with an additive like HOAt (1-Hydroxy-7-azabenzotriazole), has been shown to be superior for coupling N-methylated amino acids. researchgate.netbachem.com Other effective reagents include PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) and COMU (1-Cyano-2-ethoxy-2-oxoethylidenoxy)dimethylamino-morpholino-carbenium hexafluorophosphate). researchgate.netpeptide.combachem.com
To further enhance coupling efficiency, several strategies can be employed:
Elevated temperatures: Microwave heating can significantly reduce reaction times and improve yields, though care must be taken to avoid side reactions. researchgate.net
Double coupling: Repeating the coupling step can help drive the reaction to completion.
Pre-activation: Allowing the amino acid to pre-activate with the coupling reagent before adding it to the resin can improve the reaction rate.
Table 3: Efficacy of Coupling Reagents for N-Methylated Amino Acids
| Coupling Reagent | Additive | Efficacy for N-Methylated Residues | Notes |
|---|---|---|---|
| DIC | HOBt | Moderate | Often insufficient for sterically hindered couplings. bachem.com |
| HBTU/TBTU | HOBt | Good | Widely used, but less effective than HATU for N-methylated amino acids. bachem.com |
| HATU | HOAt | Excellent | Highly recommended for difficult couplings, including N-methylated residues. researchgate.netbachem.com |
| PyAOP | - | Excellent | Particularly effective for coupling N-methyl amino acids. peptide.com |
| COMU | - | Excellent | Offers high efficiency, comparable to HATU, with a better safety profile. bachem.comacs.org |
Influence of Reaction Conditions on Coupling Efficiency
The incorporation of this compound into a growing peptide chain is often challenging due to the steric hindrance imparted by the N-methyl group, which reduces the nucleophilicity of the secondary amine. researchgate.net Consequently, standard coupling conditions may prove inefficient, leading to low yields or incomplete reactions. To overcome these hurdles, optimized reaction conditions, including the use of elevated temperatures, specific solvent systems, and microwave assistance, are frequently employed. researchgate.net
Elevated Temperature: Increasing the reaction temperature is a common strategy to enhance the rate and efficiency of coupling sterically hindered amino acids like this compound. Temperatures are often raised to provide sufficient energy to overcome the activation barrier for acylation of the secondary amine. researchgate.net However, elevated temperatures must be applied judiciously, as some amino acid derivatives, such as Fmoc-Arg(Pbf)-OH, can be prone to side reactions like lactam formation at higher temperatures, resulting in lower coupling yields compared to room temperature reactions. researchgate.net
Solvent Systems: The choice of solvent is critical for ensuring proper solvation of both the peptide-resin complex and the reagents, which is essential for reaction efficiency. chempep.com For solid-phase peptide synthesis (SPPS), Dimethylformamide (DMF) is a standard solvent. In cases of on-resin aggregation, which can hinder coupling reactions, the addition of chaotropic salts or switching to more polar solvents or solvent mixtures can improve solvation and accessibility. peptide.com For instance, N-methylpyrrole (NMP) or the addition of Dimethylsulfoxide (DMSO) to DMF can disrupt secondary structures and enhance coupling outcomes. peptide.com
Microwave Assistance: Microwave-assisted SPPS has emerged as a highly effective technique for accelerating the synthesis of challenging peptides, including those containing N-methylated residues. researchgate.netamazonaws.com Microwave irradiation can significantly reduce reaction times and improve coupling yields by efficiently driving difficult couplings to completion. amazonaws.com This method has been successfully used to prepare N-methyl-rich peptides in high yield and purity. researchgate.net The use of microwave energy is particularly beneficial for overcoming the steric hindrance associated with N-methylated amino acids. researchgate.netamazonaws.com
The following table summarizes the influence of various reaction conditions on the coupling of sterically hindered N-methylated amino acids.
| Condition | Parameter | Observation/Effect on Coupling | Reference |
|---|---|---|---|
| Temperature | Elevated Temperature (e.g., 40-50°C) | Often improves incorporation efficiency for sterically hindered residues by overcoming the activation energy barrier. | |
| Temperature | Room Temperature vs. Elevated Temperature | For certain residues like Fmoc-Arg(Pbf)-OH, room temperature can yield better results by minimizing side reactions such as lactam formation. researchgate.net | researchgate.net |
| Solvent System | Use of NMP or DMSO | Can improve solvation of the growing peptide chain and disrupt aggregation, thereby enhancing reagent access and coupling efficiency. peptide.com | peptide.com |
| Microwave Assistance | Microwave Irradiation | Drives difficult couplings to completion quickly and efficiently, significantly reducing reaction times and improving yields for hindered amino acids. researchgate.netamazonaws.com | researchgate.netamazonaws.com |
| Coupling Reagents | COMU vs. HATU/HBTU | In microwave-assisted synthesis of challenging junctions, COMU has been shown to outperform other uronium salts like HATU in some cases. researchgate.net | researchgate.net |
Solution-Phase Peptide Synthesis with this compound
While solid-phase peptide synthesis (SPPS) is dominant, solution-phase peptide synthesis (LPPS) remains a valuable strategy, particularly for the large-scale production of peptides and the synthesis of peptide fragments for convergent approaches. ub.edusci-hub.se The use of this compound in solution-phase synthesis requires careful consideration of coupling reagents and reaction conditions to ensure high yields and minimize side reactions.
In solution-phase synthesis, coupling reagents such as HATU have been shown to be effective, often outperforming others by minimizing side reactions. acs.org Pre-activation of the carboxylic acid group of this compound before its addition to the amine component is a common and effective strategy in solution. acs.org However, a significant challenge in the solution-phase synthesis of peptides containing N-methyl amino acids is the increased risk of diketopiperazine (DKP) formation, especially at the dipeptide stage when the N-terminal residue is N-methylated. sci-hub.se This intramolecular cyclization cleaves the dipeptide from the main sequence, reducing the yield of the desired peptide. sci-hub.se The choice of C-terminal protecting group and careful control of the N-terminal Fmoc-deprotection step are crucial to suppress this side reaction. sci-hub.se
The following table outlines key considerations for coupling reagents in the context of solution-phase synthesis.
| Coupling Reagent | Key Characteristics in Solution-Phase Synthesis | Reference |
|---|---|---|
| HATU | Demonstrates high coupling efficiency and can cause less capping of the N-terminus compared to other reagents in aqueous-organic solvent systems. Recommended for challenging couplings. acs.org | acs.org |
| DEPBT | An effective coupling reagent, but may cause extensive capping (reaction with the coupling reagent itself) of the N-terminal amine. acs.org | acs.org |
| DIC/Oxyma | A commonly used combination for both solid-phase and solution-phase synthesis, providing effective activation while minimizing racemization. sci-hub.se | sci-hub.se |
| Isostearyl-Mixed Anhydride | Used in a specific LPPS strategy to facilitate coupling and purification, demonstrating applicability for sterically hindered residues. sci-hub.se | sci-hub.se |
Convergent Peptide Synthesis via Fragment Condensation Strategies
For the synthesis of long peptides, a convergent strategy involving the condensation of protected peptide fragments is often more efficient than a linear, stepwise approach. ub.eduacs.org This method involves the separate synthesis of peptide segments, which are then coupled together in solution or on a solid support. acs.org this compound is a valuable building block for the preparation of these protected fragments.
The synthesis of a protected peptide fragment requires a linker to the solid support that can be cleaved while leaving the side-chain protecting groups, such as the tBu group on serine, intact. ub.eduacs.org this compound is fully compatible with the Fmoc/tBu strategy used to build the peptide backbone of the fragment. google.com Once the fragment is assembled on the resin, it is cleaved using specific conditions (e.g., very mild acid for a hyper-acid-labile linker) to yield a fully protected peptide fragment with a free C-terminal carboxylic acid. This acyl-donor fragment can then be coupled to an acyl-acceptor fragment (with a free N-terminus) to assemble the final, larger peptide. acs.org The incorporation of sterically hindered residues like this compound within a fragment is subject to the same challenges as in linear synthesis, but confining these difficulties to the synthesis of a smaller fragment can be advantageous. researchgate.net
The table below provides a conceptual example of how a peptide fragment containing N-Me-Ser(tBu) might be designed for a convergent synthesis strategy.
| Fragment Component | Example | Purpose in Convergent Synthesis | Reference |
|---|---|---|---|
| Resin and Linker | 2-Chlorotrityl chloride (CTC) resin | Allows for cleavage of the peptide fragment from the solid support under very mild acidic conditions, preserving the acid-labile side-chain protecting groups (e.g., tBu). google.com | google.com |
| Internal Residue | This compound | Incorporated into the peptide backbone to provide specific structural or functional properties to the final peptide. merckmillipore.com | merckmillipore.com |
| C-Terminal Residue of Fragment | Glycine or another non-chiral/non-hindered amino acid | Often chosen as the C-terminal residue of a fragment to minimize the risk of racemization during the subsequent fragment activation and coupling step. | |
| Final Protected Fragment | H-...(N-Me-Ser(tBu))...-Gly-OH | This fully protected fragment is used as the acyl-donor (N-protected) or acyl-acceptor (C-protected) in a solution-phase condensation reaction with another fragment. acs.org | acs.org |
Conformational and Structural Impact of N Methylation Via Fmoc N Me Ser Tbu Oh on Peptide Architecture
Modulation of Peptide Backbone Conformation and Dynamics
The introduction of a methyl group on the amide nitrogen of a serine residue, facilitated by the incorporation of Fmoc-N-Me-Ser(tBu)-OH during solid-phase peptide synthesis (SPPS), imposes significant steric and electronic constraints on the peptide backbone. researchgate.netresearchgate.net This modification eliminates the amide proton, a critical hydrogen bond donor, and introduces a bulkier tertiary amide bond. gla.ac.uk These changes collectively trigger a cascade of effects that modulate the peptide's conformational landscape and dynamics. nih.govnih.gov
Effects on Secondary Structure Propensities (e.g., α-helices, β-sheets, β-turns, γ-turns)
The presence of an N-methylated serine residue can either stabilize or destabilize canonical secondary structures, depending on its position within the peptide sequence and the surrounding amino acid context.
β-Turns: N-methylation, including at serine residues, has been shown to be a potent inducer of β-turn conformations. researchgate.netnih.gov Specifically, the combination of an N-methylated amino acid with a D-amino acid can effectively nucleate β-turns. gla.ac.uk The steric clash introduced by the N-methyl group can favor the backbone dihedral angles (φ, ψ) associated with various turn types. For instance, homochiral sequences containing an N-methylated residue show a strong preference for βVI-folded conformations, which are characterized by a cis amide bond. researchgate.net In contrast, heterochiral sequences tend to maintain a βII-folded conformation with a trans amide bond. researchgate.net The incorporation of N-methylated heterochiral amino acids has been demonstrated to nucleate β-sheet formation by promoting βII' turns. nih.gov
β-Sheets: The impact of N-methylation on β-sheet propensity is complex. While the removal of a hydrogen bond donor can disrupt the hydrogen bonding network essential for β-sheet stability, the conformational constraints imposed by the N-methyl group can also promote turn structures that initiate β-hairpin and subsequent β-sheet formation. nih.govnih.gov Research has shown that N-methylation of heterochiral amino acids in linear peptides can nucleate β-sheet conformation without requiring a covalent constraint at the reverse turn. nih.gov
α-Helices: Generally, N-methylation is considered disruptive to α-helical structures. The inability of the N-methylated amide to act as a hydrogen bond donor breaks the characteristic i to i+4 hydrogen bonding pattern that stabilizes the α-helix.
γ-Turns: N-methylation can also influence the formation of γ-turns, which are stabilized by a hydrogen bond between the carbonyl of residue i and the amide proton of residue i+2. The introduction of an N-methyl group at either of these positions would preclude this specific interaction. However, novel turn structures, such as NO-γ-turns, have been observed in peptides containing proline N-oxides and N-methylated residues. rsc.org
| Secondary Structure | General Impact of N-Methylation (via this compound) | Research Findings |
| β-Turns | Often promotes and stabilizes β-turn conformations. researchgate.netnih.gov | N-methylated residues, particularly in combination with D-amino acids, can serve as effective turn inducers. gla.ac.uk Homochiral sequences may favor βVI turns with a cis amide bond, while heterochiral sequences can adopt βII turns. researchgate.net |
| β-Sheets | Can either disrupt by removing a hydrogen bond donor or promote by nucleating turns. nih.govnih.gov | N-methylation of heterochiral amino acids has been shown to nucleate β-sheet structures in linear peptides. nih.gov |
| α-Helices | Generally disruptive due to the loss of the i to i+4 hydrogen bond. | The inability to act as a hydrogen bond donor at the N-methylated site interrupts the helical hydrogen bonding network. |
| γ-Turns | Can disrupt the standard C=O(i) to NH(i+2) hydrogen bond. | The modification prevents the formation of the canonical γ-turn hydrogen bond if the N-methylated residue is at position i or i+2. |
Alteration of Intramolecular Hydrogen Bonding Networks
A primary consequence of incorporating an N-methyl-serine residue is the elimination of the amide proton, which is a crucial hydrogen bond donor in native peptides. gla.ac.uknih.gov This modification directly alters the intramolecular hydrogen bonding (IMHB) network, a key determinant of peptide conformation and stability. pnas.orguchicago.edu
The loss of a hydrogen bond donor at a specific site can lead to a reorganization of the peptide's IMHB network. In some cases, this can lead to the formation of alternative hydrogen bonds that were not present in the parent peptide. Conversely, it can expose previously shielded polar groups to the solvent, a strategy that has been intentionally used to modulate peptide permeability. pnas.org Studies on oxytocin (B344502) have shown that systematic N-methylation can be used to probe the IMHB network and its role in receptor activity. nih.gov While backbone methylation of residues not involved in IMHB can reduce exposed polarity, it can also lead to significant conformational changes that may compromise biological activity. nih.gov The introduction of a single methyl group can have a profound impact on the hydrogen-bond network of a peptide. uchicago.edu
Influence on Amide Bond Cis-Trans Isomerization and Rotamer Distribution
The peptide bond preceding an N-methylated amino acid is a tertiary amide, which exhibits a lower energy barrier for cis-trans isomerization compared to the secondary amide bond found in non-methylated peptides. ub.eduresearchgate.net While the trans conformation is overwhelmingly favored for most amino acid residues (except proline), N-methylation significantly increases the population of the cis conformer. nih.govsioc-journal.cn
The energy difference between the cis and trans configurations of an N-methylated amide bond is lowered, favoring the cis configuration. ub.edu This allows the peptide to adopt conformations that would otherwise be inaccessible. ub.edu The steric hindrance between the N-methyl group and the side chains of adjacent residues plays a crucial role in determining the preferred isomer. gla.ac.uk For instance, the presence of a β-branched amino acid adjacent to an N-methylated residue can introduce more steric hindrance in the cis isomer, influencing the equilibrium. gla.ac.uk The ability of N-methyldehydroamino acids to induce a cis configuration of the amide bond has been demonstrated, highlighting the potential of N-methylation to control this conformational switch. nih.gov
| Parameter | Effect of N-Methylation at Serine | Key Findings |
| Cis-Trans Isomerization | Lowers the energy barrier, increasing the population of the cis amide bond conformation. ub.edusioc-journal.cn | N-methylation stabilizes the cis isomer, allowing for novel peptide backbone conformations. ub.edu The steric bulk of neighboring residues influences the cis/trans ratio. gla.ac.uk |
| Rotamer Distribution | Influences the distribution of side-chain rotamers due to steric interactions with the N-methyl group. | The N-methyl group can sterically clash with the side chains of both the N-methylated residue and its neighbors, altering their preferred orientations. |
Induction of Conformational Rigidity or Increased Flexibility in Specific Peptide Regions
Conformational Rigidity: N-methylation can introduce conformational rigidity by restricting the rotation around the φ and ψ dihedral angles and by promoting stable, folded structures like β-turns. nih.govrsc.org This "locking" of the backbone into a specific conformation can be advantageous for enhancing receptor binding affinity and biological activity. nih.gov The steric hindrance imposed by the N-methyl group limits the accessible conformational space, effectively rigidifying that segment of the peptide. gla.ac.uk
The strategic placement of this compound in a peptide sequence, therefore, provides a powerful means to fine-tune its three-dimensional structure and dynamic properties, which are critical for its function.
Biological and Pharmacological Consequences of Incorporating Fmoc N Me Ser Tbu Oh into Peptides
Enhanced Proteolytic Resistance and Enzymatic Stability
A primary obstacle in the development of therapeutic peptides is their rapid degradation by proteases in the body, leading to a short in-vivo half-life. peptide.compeptide.com The incorporation of N-methylated amino acids, such as that provided by Fmoc-N-Me-Ser(tBu)-OH, is a powerful strategy to overcome this limitation. merckmillipore.comresearchgate.netresearchgate.net The N-methylation of an amide bond within the peptide backbone confers significant resistance to enzymatic cleavage. This enhanced stability stems from two main factors: the replacement of the amide proton with a methyl group eliminates a key hydrogen bond donor, and the methyl group itself provides steric hindrance. nih.gov These changes disrupt the ability of proteolytic enzymes to recognize and bind to their target cleavage sites, thereby slowing degradation. nih.gov
Research has consistently shown that N-methylation can drastically improve metabolic stability. nih.gov For instance, N-methylation of an amide bond adjacent to a known cleavage site can offer even greater protection against enzymatic degradation than modifying the bond at the cleavage site itself. nih.gov Studies on various peptides have demonstrated that this modification can lead to substantially longer plasma half-lives. researchgate.net While generally effective, the degree of stabilization can be context-dependent, as some studies have noted that single N-methyl substitutions may be less effective against certain digestive enzymes compared to multiple modifications. mdpi.com
Table 1: Effect of N-Methylation on the In Vivo Stability of Glutathione (GSH) This table presents a comparison of the in vivo plasma half-life and oral bioavailability between native Glutathione (GSH) and an analogue featuring an N-methylated cysteine. The data highlights the significant improvement in pharmacokinetic properties conferred by N-methylation.
| Compound | Modification | Relative Plasma Half-Life Increase | Relative Oral Bioavailability Increase |
|---|---|---|---|
| Native GSH (1.61) | None | 1.0-fold (Baseline) | 1.0-fold (Baseline) |
| N-methylated Cysteine Analogue (1.70) | N-methylation at Cysteine | 16.8-fold | 16.1-fold |
Data sourced from a study on chemically modified Glutathione analogues. researchgate.net
Modulation of Receptor Binding Affinity and Selectivity
The introduction of an N-methyl group into a peptide can significantly alter its three-dimensional structure. This conformational constraint reduces the flexibility of the peptide backbone, which can have a profound impact on how the peptide interacts with its biological target. peptide.com This modulation can be leveraged to fine-tune receptor binding affinity and, crucially, to enhance selectivity for specific receptor subtypes. researchgate.netwiley.comspringernature.com By locking the peptide into a more defined conformation, N-methylation can favor the precise geometry required for optimal binding to one receptor subtype over others. nih.gov
This principle has been successfully applied to develop highly selective peptide ligands. A notable example involves the systematic N-methylation of the potent but non-selective melanocortin receptor agonist, MT-II. A complete "N-methyl scan" of the peptide's backbone amides produced a library of derivatives with varying binding profiles. The study found that selectivity for the human melanocortin 1 receptor (hMC1R) improved with each added N-methyl group, ultimately yielding several potent and highly selective hMC1R agonists. nih.gov In some cases, the conformational changes induced by N-methylation can be so significant that they convert a receptor agonist into an antagonist. peptide.com
Table 2: Impact of N-Methylation on Melanocortin Receptor Selectivity of MT-II This table shows the binding affinities (Ki, nM) of the parent peptide MT-II and a multi-N-methylated analogue for four different human melanocortin receptor (hMCR) subtypes. The data illustrates how multiple N-methylations can dramatically increase selectivity for a specific receptor subtype (hMC1R).
| Peptide Analogue | N-Methylated Residues | hMC1R Ki (nM) | hMC3R Ki (nM) | hMC4R Ki (nM) | hMC5R Ki (nM) |
|---|---|---|---|---|---|
| MT-II (Parent) | None | 0.24 | 0.61 | 0.17 | 0.81 |
| Analogue 30 | NMe-His, NMe-Arg, NMe-Trp, NMe-Lys | 1.3 | 1300 | 2300 | >10000 |
Data adapted from a study on a library of N-methylated MT-II derivatives. nih.gov
Impact on Membrane Permeability and Cellular Uptake
Poor membrane permeability is another significant hurdle for peptide therapeutics, limiting their ability to reach intracellular targets and contributing to poor oral bioavailability. peptide.comspringernature.com N-methylation can substantially improve a peptide's ability to cross biological membranes. nih.govnih.gov This effect is largely attributed to the reduction of the peptide's desolvation energy. By replacing an N-H hydrogen bond donor with an N-CH3 group, the energetic cost for the peptide to move from an aqueous environment into the hydrophobic lipid bilayer of a cell membrane is lowered. nih.gov
This strategy is inspired by nature; the highly cell-permeable and orally bioavailable immunosuppressant drug, Cyclosporine A, is a cyclic peptide that contains seven N-methylated amide bonds. nih.gov Research on cell-penetrating peptides (CPPs), such as oligoarginine, has demonstrated that N-methylation can lead to a marked increase in cellular uptake compared to their non-methylated counterparts. nih.govwiley.com The enhanced permeability is not only due to reduced hydrogen bonding capacity but also because the resulting conformational rigidity can favor a structure that is more amenable to membrane transport. mdpi.com
Table 3: Influence of N-Methylation on Cellular Uptake of Oligoarginine Peptides This table compares the cellular uptake of standard penta-arginine (R5) and octa-arginine (R8) peptides with their fully Nα-methylated versions (Me-R5 and Me-R8) in HeLa cells, as measured by flow cytometry.
| Peptide Pair | Observation | Reference |
|---|---|---|
| R5 vs. Me-R5 | N-methylated peptide (Me-R5) showed a notable increase in cellular uptake compared to the canonical peptide (R5). | wiley.com |
| R8 vs. Me-R8 | N-methylated peptide (Me-R8) showed a notable increase in cellular uptake compared to the canonical peptide (R8). | wiley.com |
Findings based on flow cytometry data reported in literature. wiley.com
Influence on Bioavailability and In Vivo Half-Life
The combined effects of enhanced proteolytic stability and improved membrane permeability directly translate into superior pharmacokinetic properties, namely increased bioavailability and a longer in vivo half-life. peptide.comspringernature.com The ability of N-methylation to protect against enzymatic breakdown ensures that the peptide persists longer in circulation, allowing more time to reach its target. peptide.commerckmillipore.com Simultaneously, improved absorption across biological barriers, such as the intestinal epithelium, can dramatically increase the fraction of the administered dose that reaches systemic circulation, a key component of oral bioavailability. nih.govspringernature.com
The transformative potential of this strategy has been demonstrated in multiple studies. For example, a full N-methyl scan of the somatostatin (B550006) analog, the Veber-Hirschmann peptide, led to a tri-N-methylated derivative that exhibited an oral bioavailability of 10%. nih.gov Similarly, N-methylation of glutathione, a tripeptide with notoriously low oral bioavailability, resulted in an analogue with a 16.1-fold increase in this parameter. researchgate.net These findings underscore that the incorporation of N-methylated residues via building blocks like this compound is a key enabling technology for developing orally active peptide drugs.
Effects on Protein-Protein Interaction Modulation
Protein-protein interactions (PPIs) represent a vast and challenging class of therapeutic targets. Many PPIs are mediated by relatively flat and extensive surfaces, making them difficult to inhibit with traditional small molecules. Peptides, however, can effectively mimic the secondary structures, such as β-turns and α-helices, that often form the binding epitopes at these interfaces. N-methylation is a critical tool for designing peptide-based PPI modulators. wiley.com
By introducing conformational constraints, N-methylation helps to stabilize a peptide in the specific bioactive conformation required to bind to a protein surface and disrupt a PPI. wiley.comnih.gov This pre-organization reduces the entropic penalty of binding, potentially leading to higher affinity. Researchers have used N-methylated cyclic peptides to target and inhibit oncogenic proteins like heat-shock protein 90 (Hsp90). nih.gov The placement of the N-methyl group within the macrocycle was found to control the peptide's conformation, which in turn dramatically impacted its binding affinity for Hsp90 and its cytotoxic activity. This highlights how N-methylation can serve as a molecular switch to fine-tune the conformation and, consequently, the biological activity of PPI inhibitors. nih.gov
Addressing Synthetic Challenges in Peptide Assembly Incorporating Fmoc N Me Ser Tbu Oh
Strategies for Overcoming Steric Hindrance during Coupling Reactions
The N-methyl group on the α-amino nitrogen of Fmoc-N-Me-Ser(tBu)-OH sterically shields the nitrogen atom, making it a less reactive nucleophile. Simultaneously, the carboxyl group of this residue is also sterically hindered, which can slow down the activation and subsequent coupling steps. This reduced reactivity frequently leads to incomplete couplings and the formation of deletion sequences, particularly when coupling consecutive N-methylated residues. researchgate.net
To drive the acylation of the sterically hindered N-methyl amine to completion, aggressive coupling protocols are often necessary. A common and straightforward approach is to repeat the coupling step (double or triple coupling) to ensure that all available N-terminal amines have reacted. researchgate.net However, the most critical factor is the choice of the activation reagent.
Standard carbodiimide (B86325) reagents like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC), even with additives like 1-Hydroxybenzotriazole (B26582) (HOBt), are often inefficient for coupling N-methylated amino acids. lookchem.com The benzotriazolyl ester formed as an intermediate is not sufficiently reactive to acylate the hindered secondary amine effectively. lookchem.com Therefore, more potent coupling reagents are required.
Uronium/aminium salts and phosphonium (B103445) salts have proven to be far more effective. Reagents such as HATU, HBTU, and COMU are widely used. wiley.combachem.com HATU, the HOAt analogue of HBTU, is particularly effective for coupling N-methylated amino acids due to the enhanced reactivity and electron-withdrawing effect of the active esters it forms. bachem.compeptide.com COMU, which incorporates OxymaPure in its structure, offers comparable efficiency to HATU with the added benefits of improved safety and solubility. wiley.combachem.com
Phosphonium salt-based reagents are also highly recommended. PyAOP and PyBOP are effective, but halogenated phosphonium reagents like PyBrOP (Bromo-tripyrrolidino-phosphonium hexafluorophosphate) and PyCloP are exceptionally powerful for these challenging couplings. lookchem.compeptide.comglobalresearchonline.net Their high reactivity overcomes the steric hindrance, where other reagents fail. lookchem.comglobalresearchonline.net Another highly effective strategy involves converting the Fmoc-N-methyl amino acid into its acid chloride in situ using reagents like bis(trichloromethyl) carbonate (BTC), which generates a highly reactive and sterically unhindered acylating species. researchgate.net
The following table summarizes various coupling reagents and their reported effectiveness for coupling sterically hindered N-methylated amino acids.
| Coupling Reagent Class | Specific Reagent | Efficacy for N-Methylated Residues | References |
| Carbodiimides | DIC/HOBt | Generally inefficient due to low reactivity of the OBt ester intermediate. | researchgate.netlookchem.com |
| Uronium/Aminium Salts | HBTU/TBTU | More effective than carbodiimides, but can be inefficient for particularly difficult couplings. | wiley.combachem.com |
| HATU | Highly efficient; the OAt-ester intermediate is more reactive than the OBt-ester. | researchgate.netwiley.combachem.com | |
| COMU | Efficiency is comparable to HATU, with improved safety and solubility profile. | wiley.combachem.com | |
| Phosphonium Salts | BOP | Effective, but produces a carcinogenic byproduct (HMPA). | lookchem.combachem.comglobalresearchonline.net |
| PyBOP | Effective non-toxic alternative to BOP. | bachem.comglobalresearchonline.net | |
| PyAOP | Highly effective, particularly for coupling N-protected N-methyl amino acids. | researchgate.netwiley.compeptide.com | |
| PyBrOP/PyCloP | Exceptionally reactive and recommended for difficult couplings where other reagents fail. | lookchem.combachem.com | |
| Other | BTC (Triphosgene) | Forms highly reactive acid chlorides in situ, showing superiority in couplings of N-methylated amino acids. | researchgate.net |
Mitigation of Peptide Aggregation During Solid-Phase Synthesis
During solid-phase peptide synthesis (SPPS), the growing peptide chain can fold into secondary structures, primarily β-sheets, which are stabilized by intermolecular hydrogen bonds between the peptide backbones. This leads to aggregation, which causes the resin to shrink and renders the N-terminus of the growing chain inaccessible for subsequent deprotection and coupling reactions. sigmaaldrich.com While N-methylation disrupts one potential hydrogen bond donor at the site of incorporation, aggregation remains a significant problem in longer or hydrophobic sequences.
To prevent aggregation, chemical modifications can be introduced into the peptide backbone to disrupt the formation of regular secondary structures.
Backbone Protecting Groups: Attaching a temporary protecting group to a backbone amide nitrogen physically blocks its participation in hydrogen bonding. The most common groups used in Fmoc-SPPS are the 2-hydroxy-4-methoxybenzyl (Hmb) and 2,4-dimethoxybenzyl (Dmb) groups. sigmaaldrich.compeptide.com Incorporating an Hmb- or Dmb-protected amino acid at regular intervals (e.g., every 6-7 residues) is often sufficient to disrupt aggregation effectively. chempep.com These groups are labile to the final trifluoroacetic acid (TFA) cleavage cocktail. peptide.com
Pseudoprolines: Pseudoproline dipeptides are another powerful tool for disrupting secondary structure. wikipedia.orgnih.gov They are formed by reacting a serine or threonine residue with an aldehyde or ketone to create an oxazolidine (B1195125) ring system. wikipedia.orgsci-hub.se When a dipeptide containing a C-terminal pseudoproline, such as Fmoc-Xaa-Ser(ψPro)-OH, is incorporated into a sequence, the oxazolidine ring induces a "kink" in the peptide backbone. This is because the tertiary amide bond preceding the pseudoproline preferentially adopts a cis-conformation, similar to proline, which disrupts the formation of β-sheets. wikipedia.org This strategy improves solvation and enhances coupling kinetics. researchgate.net The pseudoproline ring is cleaved during the final TFA deprotection, restoring the native serine or threonine residue. nih.gov
The choice of synthesis media can also play a crucial role in mitigating aggregation.
Solvents: Highly polar, hydrogen-bond-disrupting ("chaotropic") solvents are preferred to keep the peptide chain solvated. While N,N-Dimethylformamide (DMF) is the most common solvent, switching to or adding N-methyl-2-pyrrolidinone (NMP) or Dimethyl sulfoxide (B87167) (DMSO) can improve results. peptide.comluxembourg-bio.com NMP and DMSO are excellent solvents for disrupting hydrogen bonds and solvating aggregated peptides. peptide.com
Resins: The solid support itself can influence aggregation. Using resins with better swelling properties, such as those based on polyethylene (B3416737) glycol (PEG) like NovaPEG or PEGA resins, can help to keep the peptide chains separated and more accessible. sigmaaldrich.com For the synthesis of peptides containing N-alkylated residues, the 2-chlorotrityl chloride (CTC) resin is often recommended. ub.edu Its steric bulk can help inhibit aggregation and other side reactions. ub.edu
Chemical Strategies for Hydrogen Bond Disruption (e.g., pseudoprolines, backbone protecting groups like Hmb/Dmb)
Control of Racemization and Epimerization in N-Methylated Serine Peptide Synthesis
Racemization, the loss of stereochemical integrity at the α-carbon, is a significant risk during the activation of any amino acid for coupling. For N-methylated amino acids, this risk is heightened. wiley.comresearchgate.net The use of certain bases, such as N,N-Diisopropylethylamine (DIPEA), has been shown to induce racemization during the coupling of Fmoc-Ser(tBu)-OH. chempep.com
Understanding the mechanisms by which racemization occurs is key to its prevention.
Oxazolone (B7731731) Formation: For most N-acyl amino acids, racemization during coupling proceeds through the formation of a 5(4H)-oxazolone intermediate. While N-methylated amino acids cannot form this exact intermediate due to the absence of the N-H proton, they can form a related and highly stable cationic intermediate: an oxazolium-5-oxide (also referred to as an oxazolonium ion). researchgate.netcdnsciencepub.com The N-methyl group stabilizes the positive charge on the nitrogen atom, enhancing the propensity for this intermediate to form. wiley.com Once formed, the α-proton becomes highly acidic and can be readily abstracted by a base, leading to a loss of chirality. This pathway is a major source of racemization for N-methylated residues. researchgate.netcdnsciencepub.com
Direct Hα Abstraction: A second mechanism involves the direct abstraction of the α-proton (Hα) from the activated amino acid by a base. mdpi.com This forms a carbanion intermediate (enol), which can then be re-protonated from either face, leading to racemization. rsc.org This pathway is more significant for residues with electron-withdrawing groups in their side chains or when strong bases are used in the coupling step. mdpi.com
To control racemization, several factors must be carefully managed. The choice of coupling reagent is critical; reagents that promote rapid coupling can minimize the lifetime of the activated species, thereby reducing the opportunity for racemization. Additives like HOAt and OxymaPure are known to suppress racemization more effectively than HOBt. bachem.compeptide.com The choice and amount of base are also paramount; using weaker bases like collidine instead of DIPEA or N-methylmorpholine (NMM) is often recommended, especially in high-risk couplings. bachem.comchempep.com
The table below summarizes key factors that can influence the extent of racemization during the incorporation of this compound.
| Factor | Effect on Racemization | Rationale / Recommendation | References |
| Coupling Reagent | High | Fast-acting reagents (e.g., HATU, COMU) reduce the lifetime of activated intermediates. | bachem.commdpi.com |
| Additives | High | HOAt and OxymaPure are superior to HOBt in suppressing racemization. | bachem.compeptide.com |
| Base | High | Strong bases (e.g., DIPEA) increase the rate of Hα abstraction. Weaker bases like collidine are preferred. | bachem.comchempep.com |
| Solvent | Moderate | Polar solvents can promote the formation of the oxazolium intermediate. | researchgate.netcdnsciencepub.com |
| Pre-activation Time | High | Prolonged activation times increase the risk. In-situ activation is generally preferred. | nih.gov |
| Temperature | High | Elevated temperatures increase the rate of racemization. | nih.govmdpi.com |
Development of Racemization-Free Chemical Methodologies
Racemization at the α-carbon of an amino acid during peptide bond formation is a critical issue that can compromise the biological activity of the final peptide. N-methylated amino acids are particularly susceptible to this side reaction. The mechanism often proceeds through the formation of a planar oxazolium-5-oxide intermediate, which is stabilized by the electron-donating N-methyl group. researchgate.netwiley.comcdnsciencepub.comcdnsciencepub.com This intermediate readily loses its stereochemical integrity before the incoming amine attacks. The choice of coupling reagent, base, and reaction conditions is therefore paramount to preserving the chirality of the this compound residue.
Research has shown that the extent of racemization is highly dependent on the activation method. researchgate.netcdnsciencepub.comcdnsciencepub.com While standard carbodiimide reagents can be effective, their use in combination with additives is crucial for suppressing epimerization. chempep.com Additives like 1-hydroxybenzotriazole (HOBt) and its aza-analogue, HOAt, are known to reduce racemization by forming active esters that are less prone to cyclizing into the problematic oxazolone intermediate. chempep.com
The choice of base also plays a significant role. Sterically hindered, weaker bases are generally preferred. While N,N-diisopropylethylamine (DIPEA) is commonly used, it has been shown to induce racemization in some cases, including with Fmoc-Ser(tBu)-OH. chempep.comhighfine.com The use of alternative bases like N-methylmorpholine (NMM) or 2,4,6-collidine (TMP) can be beneficial due to their lower basicity and/or greater steric bulk, which disfavors the proton abstraction that initiates racemization. highfine.combachem.com Base-free coupling conditions, for example using DIC and an additive like HOBt, have also been shown to reduce racemization to negligible levels. bachem.com
Modern coupling reagents have been developed to be highly efficient while minimizing racemization. Uronium/aminium salt-based reagents such as HATU, HBTU, and PyBOP are often the reagents of choice for coupling sterically hindered N-methylated amino acids. chempep.combachem.comresearchgate.net They promote rapid amide bond formation, which kinetically outcompetes the rate of racemization. However, even with these advanced reagents, pre-activation times should be kept to a minimum as prolonged exposure can still lead to loss of stereochemical integrity. researchgate.net
Table 1: Effect of Coupling Conditions on Racemization of N-Methylated Amino Acids
| Coupling Reagent/Method | Base | Key Findings on Racemization | Reference |
|---|---|---|---|
| Mixed Anhydrides | Triethylamine (B128534) | Significant racemization (2.8–39%) observed in the presence of triethylamine salts. | researchgate.netcdnsciencepub.comcdnsciencepub.com |
| DCCI-HONSu | N/A (or hindered base) | Gave essentially pure, non-racemized products, especially in the absence of salts. | researchgate.netcdnsciencepub.comcdnsciencepub.com |
| EEDQ | N/A | Provided essentially pure products with low racemization. | cdnsciencepub.comcdnsciencepub.com |
| HATU / HBTU / PyBOP | DIPEA / NMM / Collidine | Highly reactive and effective for N-methylated amino acids; minimizes racemization by promoting fast coupling. DIPEA can sometimes induce racemization. | chempep.combachem.com |
| DIC/HOAt | N/A (Base-free) | Markedly accelerates acylation and reduces racemization compared to HOBt. | chempep.com |
Management of Serine-Specific Side Reactions
Serine and its derivatives are prone to several side reactions during solid-phase peptide synthesis (SPPS), primarily due to the reactivity of the side-chain hydroxyl group and the α-proton. The presence of N-methylation in this compound can influence the rates and management of these reactions.
Prevention of Beta-Elimination from Serine and Phosphoserine Residues
Beta-elimination is a base-catalyzed side reaction where the side-chain protecting group and the α-proton are eliminated to form a dehydroalanine (B155165) (Dha) intermediate. This is particularly problematic during the repeated piperidine (B6355638) treatments used for Fmoc deprotection in SPPS. While the tert-butyl (tBu) group protecting the serine hydroxyl in this compound is generally stable, the risk of β-elimination persists.
The problem is significantly exacerbated in phosphoserine-containing peptides, where the phosphate (B84403) group is highly susceptible to elimination. nih.govresearchgate.netsemanticscholar.orgrsc.org Studies on Fmoc-Ser(PO(OBzl)OH)-OH show that piperidine treatment can lead to significant β-elimination, especially when the phosphoserine is at the N-terminus of the peptide chain or when microwave heating is used. researchgate.netrsc.org The resulting Dha residue can then react with piperidine to form a piperidinyl-alanine adduct. peptide.com
Strategies to mitigate β-elimination are often directly applicable from phosphopeptide synthesis to serine-containing peptides.
Modified Deprotection Conditions: Using a less basic reagent for the critical Fmoc-deprotection step can prevent elimination. For N-terminal phosphoserine, replacing piperidine with 50% cyclohexylamine (B46788) in DCM for that single step has been shown to suppress the side reaction effectively. researchgate.netrsc.org Other bases like DBU have also been used, as β-elimination is reported to be slower with this bulky base. rsc.org
Temperature Control: Since β-elimination is enhanced at higher temperatures, performing Fmoc deprotection at room temperature, especially when using microwave-assisted coupling, can minimize this side reaction. researchgate.netresearchgate.net
Protecting Group Stability: The tBu group on this compound provides robust protection against β-elimination under standard SPPS conditions compared to the more labile phosphate protecting groups. nih.gov However, for highly sensitive sequences or prolonged exposure to base, the aforementioned precautions should be considered.
Strategies to Minimize Diketopiperazine Formation
Sequences containing N-methylated amino acids are especially prone to DKP formation. nih.govacs.org The N-methyl group can favor a cis-amide bond conformation between the first and second residues, which pre-organizes the dipeptide for cyclization.
Several effective strategies have been developed to suppress DKP formation when incorporating residues like this compound:
Use of Sterically Hindered Resins: The 2-chlorotrityl chloride (2-CTC) resin is highly effective at minimizing DKP formation. peptide.comnih.govresearchgate.netnih.gov The steric bulk of the trityl linkage to the peptide C-terminus physically hinders the N-terminal amine from attacking the ester bond. peptide.comresearchgate.net
Dipeptide Coupling: A straightforward approach is to synthesize the dipeptide unit in solution and then couple it to the resin-bound amino acid. For example, coupling a pre-formed Fmoc-Xaa-N-Me-Ser(tBu)-OH dipeptide avoids the vulnerable dipeptidyl-resin intermediate altogether. peptide.comnih.govnih.gov
Modified Fmoc-Deprotection: Altering the deprotection conditions can reduce the rate of DKP formation. Using a cocktail of 2% DBU and 5% piperazine (B1678402) in NMP has been shown to be highly effective at suppressing DKP formation while maintaining efficient Fmoc removal. nih.gov Replacing piperidine with weaker bases or alternative reagents like TBAF has also been explored. iris-biotech.denih.gov
Table 2: Comparison of Strategies to Mitigate Diketopiperazine (DKP) Formation
| Strategy | Mechanism of Action | Advantages | Considerations | Reference |
|---|---|---|---|---|
| 2-Chlorotrityl Chloride (2-CTC) Resin | Steric hindrance from the bulky resin linkage prevents intramolecular cyclization. | Highly effective, compatible with standard Fmoc chemistry. | The first amino acid loading requires careful control to avoid racemization. | peptide.comnih.govnih.gov |
| Dipeptide Unit Coupling | Bypasses the DKP-prone dipeptidyl-resin intermediate. | Very effective at preventing DKP formation for a specific junction. | Requires prior synthesis and purification of the dipeptide, which adds steps. | peptide.comnih.govnih.gov |
| Modified Deprotection Reagents (e.g., 2% DBU/5% piperazine) | Alters the basicity and nature of the deprotection cocktail to disfavor the cyclization reaction. | Can be implemented directly into existing protocols without changing the resin or overall strategy. | Optimization may be required; DBU can cause other side reactions if not used carefully. | nih.gov |
Considerations for Aspartimide Formation in Serine-Containing Sequences
Aspartimide formation is a pernicious, base-catalyzed side reaction that occurs when a peptide sequence contains an aspartic acid (Asp) residue. nih.goviris-biotech.de The backbone amide nitrogen following the Asp residue attacks the side-chain ester, forming a five-membered succinimide (B58015) ring (aspartimide). iris-biotech.deiris-biotech.de This intermediate can then be opened by piperidine or water to yield a mixture of the desired α-aspartyl peptide, the isomeric β-aspartyl peptide, and their respective epimers, which are often difficult to separate from the target product. nih.gov
The side reaction is highly sequence-dependent, with Asp-Gly, Asp-Asn, and Asp-Ser motifs being particularly problematic. nih.govpeptide.com Therefore, when a peptide sequence design calls for both this compound and an adjacent Asp residue (i.e., an Asp-NMe-Ser sequence), careful consideration must be given to preventing aspartimide formation.
Key strategies to address this issue include:
Optimized Asp Side-Chain Protection: Using sterically demanding protecting groups on the Asp side chain, such as 3-methylpent-3-yl (Mpe) or other bulky trialkylcarbinol esters, can physically block the nucleophilic attack of the backbone amide. biotage.comnih.gov
Backbone Amide Protection: The most robust method for completely preventing aspartimide formation is to temporarily protect the backbone amide nitrogen of the residue following Asp. wiley.comiris-biotech.debiotage.comnih.gov Incorporating a 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) group on the nitrogen of the N-Me-Ser residue would prevent the initial cyclization step. wiley.compeptide.comiris-biotech.de These protecting groups are introduced during synthesis and are typically removed during the final TFA cleavage. wiley.compeptide.com Commercially available Fmoc-Asp(OtBu)-(Dmb)Gly-OH dipeptides are often used for the most problematic Asp-Gly sequence. iris-biotech.debiotage.com A similar strategy could be envisioned for an Asp-NMe-Ser sequence.
Modified Deprotection Conditions: Adding an acidic modifier like HOBt to the piperidine deprotection solution can reduce the effective basicity and thereby lower the rate of aspartimide formation, although this does not eliminate it completely. peptide.combiotage.com
The incorporation of this compound adjacent to an aspartic acid residue requires a careful evaluation of these strategies to ensure the chemical integrity and purity of the synthetic peptide.
Analytical and Spectroscopic Characterization of Peptides Containing N Methylated Serine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the three-dimensional structure and dynamics of peptides in solution. uzh.ch For peptides containing N-methylated serine, NMR studies provide detailed insights into local and global conformational changes.
The presence of the N-methyl group introduces a tertiary amide bond, which can exist in both cis and trans conformations. This leads to conformational heterogeneity, which can be observed and quantified by NMR. researchgate.netacs.org The ratio of cis and trans isomers can be determined by integrating the signals of the N-methyl group and adjacent protons in 1D and 2D NMR spectra. researchgate.net The conformational preferences around the N-methylated residue can be further probed using Nuclear Overhauser Effect (NOE) data, which provides distance restraints between protons that are close in space. uzh.chresearchgate.net For instance, specific NOEs can indicate the presence of turn-like structures induced by N-methylation. researchgate.net
Chemical shift analysis of protons and carbons, particularly the α-carbon (Cα) and α-proton (Hα), offers valuable information about the local backbone conformation. researchgate.netmdpi.com Deviations from random coil chemical shifts, known as secondary chemical shifts, can indicate propensities for specific secondary structures like helices or strands. researchgate.net In N-methylated peptides, altered chemical shift patterns around the methylation site can reveal localized structural ordering. researchgate.net
Furthermore, advanced NMR techniques, such as rotational-resonance (RR) solid-state NMR, can be applied to uniformly 13C-labeled peptides to determine internuclear distances and relative bond orientations, providing powerful restraints for high-resolution structure determination in the solid state. mdpi.com
Key NMR Observables for N-Methylated Serine Peptides:
| NMR Parameter | Information Gained | Typical Observations in N-Methylated Peptides |
| N-Methyl Proton/Carbon Signals | Presence and quantification of cis/trans isomers. researchgate.net | Appearance of distinct signals for each isomer, allowing for determination of their population ratio. |
| Nuclear Overhauser Effects (NOEs) | Inter-proton distances, defining 3D structure. uzh.chresearchgate.net | Can reveal localized turn-like structures and specific side-chain orientations. researchgate.net |
| Secondary Chemical Shifts (Hα, Cα, Cβ) | Backbone dihedral angles (φ, ψ) and secondary structure propensity. researchgate.net | N-methylation can restrict accessible Ramachandran space, often disfavoring α-helical conformations. researchgate.net |
| 3J-Coupling Constants | Dihedral angle restraints. chemrxiv.org | Provide information on the φ torsion angle and local backbone flexibility. |
Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
For peptides containing N-methylated serine, CD spectroscopy can reveal global changes in secondary structure resulting from this modification. N-methylation can disrupt regular secondary structures like α-helices due to the steric hindrance of the methyl group and the loss of the amide proton, which is a hydrogen bond donor. uq.edu.au This disruption is often observed as a decrease in the characteristic α-helical CD signal, which features negative bands around 222 nm and 208 nm and a positive band around 192 nm. creative-proteomics.com
Conversely, N-methylation can also induce or stabilize specific turn structures, which may have their own distinct CD signatures. uq.edu.au While CD provides a global picture of the secondary structure, it is less informative about the specific location of these structural changes within the peptide sequence. chemrxiv.org Therefore, it is often used in conjunction with NMR for a more complete structural analysis. uq.edu.au
Typical CD Spectral Features for Peptide Secondary Structures:
| Secondary Structure | Characteristic CD Bands (nm) |
| α-Helix | Negative bands at ~222 and ~208 nm, Positive band at ~192 nm. creative-proteomics.com |
| β-Sheet | Negative band at ~218 nm, Positive band at ~195 nm. researchgate.net |
| Random Coil | Strong negative band below 200 nm. creative-proteomics.com |
X-ray Crystallography for High-Resolution Structural Determination
X-ray crystallography provides atomic-resolution three-dimensional structures of molecules in the crystalline state. For peptides containing N-methylated serine, crystallographic studies can offer precise details about bond lengths, bond angles, and the conformation of the peptide backbone and side chains. biorxiv.org
These high-resolution structures can validate and complement the conformational information obtained from solution-state techniques like NMR. For instance, crystal structures of N-methylated peptides have confirmed the influence of N-methylation on the local geometry of the peptide backbone, including the cis or trans conformation of the N-methylated amide bond. biorxiv.org
While obtaining suitable crystals of peptides can be challenging, the resulting structural data is invaluable for understanding the precise molecular interactions that govern the peptide's conformation and biological function. frontiersin.org
Chromatographic Techniques for Purity Assessment (e.g., HPLC)
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for the purification and purity assessment of synthetic peptides, including those containing Fmoc-N-Me-Ser(tBu)-OH. cdnsciencepub.commdpi.com Reversed-phase HPLC (RP-HPLC) is the most common method used. mdpi.com
The purity of this compound and peptides incorporating this modified amino acid is typically determined by analyzing the peak area of the main compound relative to any impurities in the chromatogram. cenmed.com A high degree of purity, often ≥95% or even ≥98%, is crucial for reliable biological assays and structural studies. cenmed.comscientificlabs.co.uk Chiral HPLC can also be employed to determine the enantiomeric purity of the N-methylated amino acid derivative. chemimpex.com
The choice of chromatographic conditions, such as the column, solvent system (e.g., water/acetonitrile gradients with trifluoroacetic acid), and detection wavelength (typically 214 nm or 220 nm for the peptide bond), is optimized to achieve good separation of the target peptide from by-products of the synthesis. mdpi.comacs.org
Typical HPLC Parameters for Peptide Analysis:
| Parameter | Common Conditions | Reference |
| Column | C18 reversed-phase | mdpi.com |
| Mobile Phase | Acetonitrile/Water gradient with TFA | mdpi.com |
| Flow Rate | 1 mL/min | mdpi.com |
| Detection Wavelength | 214 nm or 220 nm | mdpi.comacs.org |
In addition to HPLC, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of HPLC with the mass detection of mass spectrometry. This allows for the confirmation of the molecular weight of the synthesized peptide, further verifying its identity. mdpi.com
Applications in Advanced Peptide Chemistry and Pharmaceutical Drug Discovery
Design and Synthesis of Peptidomimetics Incorporating N-Methylated Serine
Peptidomimetics are compounds that mimic the structure and function of natural peptides but possess improved pharmacological properties. researchgate.net The introduction of an N-methyl group on the serine residue, facilitated by Fmoc-N-Me-Ser(tBu)-OH, is a key strategy in designing these advanced molecules. researchgate.netnih.gov This modification enhances metabolic stability, bioavailability, and can fine-tune the biological activity of the resulting peptidomimetic. benthamdirect.comresearchgate.net
The synthesis of peptidomimetics containing N-methylated serine often involves solid-phase peptide synthesis (SPPS). mdpi.com A general synthetic scheme involves the use of this compound as a building block, which is coupled to a resin support. mdpi.com Subsequent coupling and deprotection steps allow for the stepwise elongation of the peptide chain. mdpi.com The tert-butyl (tBu) protecting group on the serine side chain and the fluorenylmethyloxycarbonyl (Fmoc) group on the N-terminus are crucial for directing the chemical reactions and are removed under specific conditions. peptide.com
Researchers have successfully synthesized various peptidomimetics using this approach. For example, N-methylated peptides designed as inhibitors for protein-protein interactions have been developed. purdue.edu The synthesis of these complex molecules often requires specialized coupling reagents and conditions to efficiently form the peptide bond involving the sterically hindered N-methylated amino acid. mdpi.com
Development of Cyclic Peptides with Tuned Properties
Cyclic peptides often exhibit superior stability and binding affinity compared to their linear counterparts. The incorporation of N-methylated amino acids, such as that derived from this compound, into cyclic structures offers a powerful method to further modulate their properties. springernature.com N-methylation can influence the conformational preferences of the peptide backbone, leading to cyclic peptides with specific, well-defined three-dimensional structures. researchgate.net
This structural control is critical for optimizing the interaction of the cyclic peptide with its biological target. The synthesis of N-methylated cyclic peptides involves the initial assembly of the linear peptide on a solid support, followed by on-resin or solution-phase cyclization. springernature.com The choice of cyclization strategy depends on the peptide sequence and the desired ring size. springernature.com
The introduction of N-methyl groups can enhance the membrane permeability and even the oral bioavailability of cyclic peptides, properties that are highly desirable for therapeutic agents. springernature.com
N-Methylated Peptides as Therapeutic Agents
The unique properties conferred by N-methylation make these modified peptides promising candidates for a wide range of therapeutic applications. nih.gov
The aggregation of peptides and proteins into amyloid fibrils is a hallmark of several neurodegenerative diseases, including Alzheimer's and Parkinson's disease. nih.govrsc.org N-methylated peptides have emerged as potent inhibitors of this fibrillogenesis process. nih.govgrantome.com By incorporating N-methylated residues, these peptides can bind to the aggregating species but, due to the absence of a hydrogen bond donor on one face, they block further assembly. acs.org
Studies have shown that N-methylated peptides homologous to the core regions of amyloid-beta (Aβ) can effectively inhibit its aggregation and even disassemble pre-formed fibrils. nih.gov For instance, an N-methylated peptide derived from the Aβ(16-22) sequence has been shown to interact with Aβ protofilaments at multiple sites, thereby disrupting fibril growth. nih.gov Similarly, N-methylated peptides based on the self-recognition element of α-synuclein have been designed to prevent its aggregation, a key factor in Parkinson's disease. nih.govresearchgate.net One such peptide, derived from residues 77-82 of α-synuclein with a C-terminal N-methylated valine, was found to inhibit α-synuclein aggregation, even in the presence of copper ions which are known to promote it. researchgate.net
| Target Protein | Inhibitor Design Strategy | Observed Effect | Reference |
|---|---|---|---|
| Amyloid-beta (Aβ) | N-methylated peptides homologous to the central hydrophobic core | Potent inhibition of aggregation | nih.gov |
| Amyloid-beta (Aβ) | N-methylated peptides based on the Aβ(25-35) fragment | Prevention of aggregation and inhibition of toxicity | acs.org |
| α-synuclein | N-methylated peptide derived from residues 77-82 | Disruption of α-synuclein aggregation | nih.gov |
| α-synuclein-Cu²⁺ complex | N-methylated peptide (VAQKTmV) | Inhibition of aggregation and prevention of cytotoxicity | researchgate.net |
| Amylin | N-methylated peptides (H₂N-RGAmNFmLVmHGR-CONH₂ and H₂N-RGANmFLmVHmR-CONH₂) | Dose-dependent inhibition of fibril formation and stability against proteolytic enzymes | nih.gov |
The rise of antibiotic-resistant bacteria has spurred the development of new antimicrobial agents, with antimicrobial peptides (AMPs) being a promising class. nih.gov N-methylation is a valuable tool for modifying AMPs to enhance their therapeutic properties. nih.govresearchgate.net This modification can increase the peptide's stability against enzymatic degradation by proteases, a major hurdle for peptide-based drugs. nih.govnih.gov
The introduction of N-methyl groups can also modulate the hydrophobicity and conformational structure of the peptide, which in turn affects its antimicrobial activity. researchgate.net While in some cases N-methylation has been shown to decrease antimicrobial potency, in others it has led to analogs with similar or even enhanced activity, particularly against certain bacterial strains like P. aeruginosa. nih.gov For example, N-methylated analogs of the antimicrobial peptide anoplin (B1578421) have demonstrated significantly increased stability against trypsin and chymotrypsin (B1334515) degradation while retaining potent antimicrobial activity. nih.gov
| Original Peptide | N-Methylation Strategy | Key Findings | Reference |
|---|---|---|---|
| C10:0-A2 and TA4 | Substitution with N-methyl amino acids | Enhanced stability against enzymatic degradation; some analogs showed similar or greater antibacterial activity. | nih.govresearchgate.net |
| Anoplin | Replacement of amino acids at enzymatic cleavage sites with N-methyl amino acids and N-terminal fatty acid conjugation. | Increased stability against trypsin and chymotrypsin by 10⁴-10⁶ times while maintaining potent antimicrobial activity. | nih.gov |
| Gramicidin S | Introduction of N-methyl groups at various positions. | One analog (NMe-8) showed similar antimicrobial activity with five times reduced hemolytic activity. | mdpi.com |
N-methylated peptides can also function as highly specific modulators of enzyme activity. nih.gov They can act as either inhibitors or, in some cases, activators. The serine proteinases, a large family of enzymes with diverse physiological roles, are a key target. nih.govnih.govelsevier.es
Research has shown that N-methylation of a peptide at the scissile bond can dramatically alter its effect on a serine proteinase. nih.govnih.gov For example, a peptide methylated at the cleavage site was a much more effective inhibitor of the complement proteinase CVFBb's action on a large protein substrate (C5) compared to its unmethylated counterpart. nih.govnih.gov Interestingly, the same methylated peptide acted as an activator of the enzyme's cleavage of a smaller peptide substrate. nih.govnih.gov This dual activity highlights the subtle yet profound influence of N-methylation on peptide-enzyme interactions. This effect is thought to arise from the N-methylated peptide stabilizing a more catalytically active conformation of the enzyme, which may be accessible to small substrates but not larger ones. nih.gov
Modulators of Antimicrobial Activity
Emerging Synthetic Strategies for N-Methylated Peptide Libraries
The growing interest in N-methylated peptides for drug discovery has driven the development of more efficient and versatile synthetic methods for creating libraries of these compounds. nih.govacs.org These libraries are essential for screening large numbers of variants to identify lead compounds with optimal activity and properties.
One emerging strategy is the ribosomal synthesis of N-methyl peptides. nih.govacs.org This approach utilizes a reconstituted E. coli translation system supplemented with chemically N-methylated aminoacyl-tRNAs. nih.gov Researchers have successfully incorporated multiple N-methylated amino acids into a single peptide chain using this method, opening the door to the creation of large, combinatorial libraries of N-methylated peptides. nih.govacs.org
Other advancements focus on improving the efficiency of solid-phase synthesis. This includes the development of new on-resin methylation techniques and the use of microwave-assisted synthesis to accelerate the difficult coupling steps involving N-methylated amino acids. springernature.comacs.org Chemoenzymatic strategies are also being explored, where peptides are bioconjugated to a methyltransferase enzyme's catalytic scaffold to achieve site-specific N-methylation. nih.gov These innovative methods are making the synthesis of diverse N-methylated peptide libraries more accessible, which is expected to accelerate the discovery of new peptide-based therapeutics. nih.gov
Computational Modeling and Prediction in N-Methylated Peptide Design
Computational modeling has emerged as an indispensable tool in modern peptide chemistry and drug discovery, providing deep insights into the conformational landscape of complex molecules and guiding the rational design of novel therapeutics. In the specialized field of N-methylated peptides, computational methods are crucial for predicting the structural and energetic consequences of introducing N-methyl groups into a peptide backbone. The incorporation of building blocks like this compound into a peptide sequence brings about significant local and global conformational changes that are essential to understand for predicting a peptide's biological activity, metabolic stability, and cell permeability.
The primary impact of N-methylation, such as in an N-Me-Ser residue, is the modification of the peptide backbone's flexibility and hydrogen-bonding capability. The substitution of an amide proton with a methyl group eliminates a hydrogen bond donor, which can disrupt or stabilize secondary structures like helices and sheets. Furthermore, the steric hindrance introduced by the methyl group restricts the rotation around the Cα-N bond, influencing the accessible dihedral angles (phi, φ, and psi, ψ) and often favoring specific conformations.
Molecular Dynamics (MD) simulations are a cornerstone of computational analysis for N-methylated peptides. rsc.orgacs.org These simulations allow researchers to model the dynamic behavior of a peptide in a solvated environment, providing a detailed picture of its conformational ensemble. rsc.org For peptides containing N-methylated residues, MD simulations help to:
Predict Conformational Preferences: Studies have shown that N-methylation can induce a preference for specific secondary structures. For instance, the N-methylation of a peptide bond can favor the cis amide bond conformation, which is a key feature of type VI β-turns. researchgate.net Spectroscopic and X-ray diffraction studies on model dipeptides have confirmed that the conformational changes are highly dependent on the chirality of the surrounding amino acid residues. researchgate.net
Evaluate Structural Stability: By calculating the free energy landscapes of different conformations, computational models can predict the most stable structures a peptide is likely to adopt. This is critical for designing pre-organized peptides that bind to their biological targets with high affinity and specificity.
Assess Membrane Permeability: N-methylation is a common strategy to improve the passive membrane diffusion of peptide drugs. Computational models can simulate the interaction of a peptide with a lipid bilayer, predicting its permeability. These models account for changes in solvation energy and the steric effects imposed by N-methyl groups. nih.gov
The accuracy of these predictions is highly dependent on the force fields used in the simulations. Standard force fields may not always accurately represent the subtle electronic and steric effects of N-methylation. Consequently, specialized parameter sets and residue-specific force fields, such as RSFF2, have been developed and refined to better model N-methylated peptides. rsc.org The development of automated tools for parameterizing non-canonical amino acids, including N-methylated residues, for use in computational programs like Rosetta, is expanding the capability for in silico design and screening.
A key challenge in modeling N-methylated peptides is accurately predicting the cis/trans isomerization of the N-methylated amide bond. The energy barrier for this isomerization is lower than for a standard peptide bond, meaning both isomers can be present in solution. Advanced enhanced sampling methods in MD simulations are being employed to more effectively explore these conformational states. rsc.org
Research on peptides incorporating α-methylserine, a related quaternary amino acid, has provided further insights. MD simulations combined with NMR data revealed that the presence of a methyl group on the α-carbon can lead to a mix of extended and β-turn conformations in aqueous solution. acs.org This highlights the profound impact of methylation on the peptide backbone.
The table below summarizes key research findings related to the computational study of N-methylated peptides.
| Research Focus | Key Findings | Computational Method(s) | Reference(s) |
| Conformational Effects of N-Methylation | N-methylation in homochiral dipeptide sequences strongly favors βVI-folded conformations with a middle cis amide bond. | Spectroscopic Investigation (IR, NMR, CD), X-ray Diffraction | researchgate.net |
| Modeling N-Methylated Cyclic Peptides | Residue-specific force fields (e.g., RSFF2) can accurately predict experimental structures if the correct amide isomers are enforced. Enhanced sampling methods are crucial. | Molecular Dynamics (MD) Simulations, Enhanced Sampling | rsc.org |
| Permeability Prediction | Computational models can be modified to account for the steric constraints and solvation energy changes from N-methylation to predict membrane permeability. | Computational Simulations | nih.gov |
| Conformational Analysis of α-Methylserine | Peptides with α-methylserine can show a mix of extended (70%) and β-turn (30%) conformations in aqueous solution. | Molecular Dynamics (MD) with time-averaged restraints, NMR | acs.org |
| Synthesis and Computational Screening | This compound was used to synthesize N-methylated peptidomimetics which were then studied via molecular docking to predict binding to influenza hemagglutinin. | Molecular Docking | mdpi.com |
Q & A
Q. What are the critical handling and storage protocols for Fmoc-N-Me-Ser(tBu)-OH to ensure stability during peptide synthesis?
this compound should be stored desiccated at -20°C to prevent hydrolysis of the tert-butyl (tBu) and Fmoc protecting groups. Solubility in organic solvents like DMSO (≥38.3 mg/mL) and ethanol (≥97.4 mg/mL) allows for stock solution preparation, but repeated freeze-thaw cycles must be avoided to prevent degradation . For experimental use, dissolve the compound in a minimal volume of DMSO or ethanol before dilution in reaction-compatible solvents (e.g., DMF).
Q. How does the N-methylation of serine influence its role in solid-phase peptide synthesis (SPPS)?
N-methylation reduces hydrogen-bonding capacity and increases steric hindrance, which can improve protease resistance in synthetic peptides. However, it requires optimized coupling conditions (e.g., elevated temperature or extended reaction times) to ensure efficient incorporation into peptide chains. The Fmoc group is cleaved under basic conditions (e.g., 20% piperidine/DMF), while the tBu group is acid-labile (e.g., TFA cleavage) .
Advanced Research Questions
Q. What experimental strategies optimize coupling efficiency of this compound in sterically hindered peptide sequences?
Use coupling agents like HATU or DIC with additives such as HOAt or Oxyma to enhance activation. Double coupling (2 × 1 hour) and elevated temperatures (40–50°C) improve incorporation efficiency. Pre-activate the amino acid in DMF for 5 minutes before resin addition. Monitor reaction completion via Kaiser or chloranil tests .
Q. How can researchers mitigate side reactions (e.g., diketopiperazine formation) during synthesis with N-methylated residues?
Incorporate pseudo-proline dipeptides or use backbone amide-protecting groups (e.g., 2-hydroxy-4-methoxybenzyl) to reduce cyclization. Employ low-loading resins (0.2–0.4 mmol/g) and minimize prolonged exposure to basic conditions during Fmoc deprotection. Additives like DIPEA (2–5% v/v) can suppress racemization .
Q. What analytical methods are recommended for characterizing peptides containing this compound post-synthesis?
Use RP-HPLC with a C18 column (gradient: 5–95% acetonitrile/0.1% TFA over 30 minutes) and MS (MALDI-TOF or ESI) to verify molecular weight and purity. Compare retention times with control peptides to confirm successful incorporation. For complex mixtures, employ tandem MS/MS for sequence validation .
Q. How does the tert-butyl group in this compound impact orthogonal deprotection strategies in multi-step syntheses?
The tBu group is stable under basic Fmoc deprotection conditions but cleaved with strong acids (e.g., 95% TFA with scavengers like triisopropylsilane). This orthogonality allows sequential deprotection in multi-residue peptides. For example, global deprotection post-assembly removes both Fmoc and tBu groups in a single TFA step .
Q. What solvent systems resolve solubility challenges during on-resin incorporation of this compound?
For poorly soluble intermediates, use co-solvents like DCM:DMF (1:1) or TFE:DMF (1:4) to enhance swelling and accessibility. Sonication (10–15 minutes) pre-coupling can further improve dispersion. Avoid aqueous buffers, as the tBu group is hydrophobic .
Q. How should researchers address batch-to-batch variability in this compound purity for reproducible synthesis?
Source batches with >98% purity (verified by HPLC) and pre-purify via flash chromatography if necessary. Validate each batch using NMR (¹H/¹³C) and FTIR to confirm protecting group integrity. Store aliquots under inert gas (argon) to prevent oxidation .
Q. What protocols ensure the stability of this compound during long-term storage?
Lyophilize the compound and store in amber vials under argon at -20°C. For stock solutions, use anhydrous DMSO and aliquot to avoid moisture ingress. Regularly monitor degradation via TLC (silica gel, eluent: 9:1 DCM:MeOH) .
Q. How can low coupling yields be troubleshooted in automated SPPS workflows using this derivative?
Increase molar excess (3–5 equivalents) of this compound and coupling agents. Switch to a more polar resin (e.g., PEG-based) to improve solvation. Employ microwave-assisted synthesis (50°C, 30 W) for 10-minute couplings. Validate resin loading capacity via elemental analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
